molecular formula C17H24FN7 B12227231 2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

Cat. No.: B12227231
M. Wt: 345.4 g/mol
InChI Key: LJQANBPOMDUFLM-UHFFFAOYSA-N
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Description

2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain atoms of at least two different elements as members of their rings

Preparation Methods

The synthesis of 2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine typically involves multi-step organic synthesis. The process begins with the preparation of the pyrimidine ring, followed by the introduction of the piperazine moiety. The reaction conditions often require the use of solvents such as chloroform and reagents like potassium carbonate. Industrial production methods may involve the use of automated synthesizers to ensure consistency and efficiency .

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using agents like hydrogen peroxide.

    Reduction: Reduction can be achieved using reagents such as lithium aluminum hydride.

    Substitution: It undergoes nucleophilic substitution reactions, particularly at the fluoropyrimidine moiety.

Common reagents used in these reactions include sodium hydride, chloroform, and potassium carbonate. The major products formed depend on the specific reaction conditions but often include derivatives with modified functional groups .

Scientific Research Applications

2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine involves its interaction with specific molecular targets within cells. It is believed to inhibit certain enzymes and pathways, leading to altered cellular functions. The exact molecular targets and pathways are still under investigation, but preliminary studies suggest involvement in the inhibition of inflammatory pathways and modulation of neurotransmitter systems .

Comparison with Similar Compounds

Similar compounds include other pyrimidine derivatives and piperazine-containing molecules. Compared to these compounds, 2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine is unique due to its specific substitution pattern and the presence of both fluoropyrimidine and piperazine moieties. This unique structure contributes to its distinct chemical and biological properties .

Conclusion

This compound is a versatile compound with significant potential in various scientific fields. Its unique structure and reactivity make it a valuable tool for researchers and industry professionals alike.

Properties

Molecular Formula

C17H24FN7

Molecular Weight

345.4 g/mol

IUPAC Name

2-[4-(6-ethyl-5-fluoropyrimidin-4-yl)piperazin-1-yl]-N,N,6-trimethylpyrimidin-4-amine

InChI

InChI=1S/C17H24FN7/c1-5-13-15(18)16(20-11-19-13)24-6-8-25(9-7-24)17-21-12(2)10-14(22-17)23(3)4/h10-11H,5-9H2,1-4H3

InChI Key

LJQANBPOMDUFLM-UHFFFAOYSA-N

Canonical SMILES

CCC1=C(C(=NC=N1)N2CCN(CC2)C3=NC(=CC(=N3)N(C)C)C)F

Origin of Product

United States

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